molecular formula C21H20N2O4S B2896754 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine CAS No. 866811-89-4

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine

Cat. No. B2896754
CAS RN: 866811-89-4
M. Wt: 396.46
InChI Key: IHEWCDFKRLUYBX-UHFFFAOYSA-N
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Description

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been explored for their anticancer properties. For example, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran, demonstrated potent anticancer activity against various human tumor cell lines. Specifically, a compound bearing an 8-quinolinyl moiety exhibited significant anticancer activity, promoting cell cycle arrest in the G2/M phase, inducing caspase activity, and increasing apoptotic cell populations. The study also involved a QSAR (quantitative structure-activity relationships) analysis to identify key molecular descriptors influencing activity (Żołnowska et al., 2018).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of related compounds involve various methodologies. One approach includes the synthesis of highly substituted 2(1H)-pyridones using 1-(benzenesulfonyl-diazoacetyl)-pyrrolidin-2-one, showcasing a method for generating structurally diverse derivatives with potential biological activities (Padwa et al., 1999). Another study focused on the synthesis and antibacterial activity of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, illustrating the therapeutic potential of quinoline derivatives beyond anticancer applications (Asahina et al., 2008).

Mechanisms of Action and SAR

Quinoline and its analogs have been studied for their mechanisms of action in inhibiting various biological targets, such as tyrosine kinases, proteasomes, tubulin polymerization, and DNA repair, contributing to their anticancer activity. These studies also delve into the structure-activity relationship (SAR) of quinoline derivatives to optimize their efficacy and selectivity against cancer targets (Solomon & Lee, 2011).

properties

IUPAC Name

8-(benzenesulfonyl)-9-pyrrolidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c24-28(25,15-6-2-1-3-7-15)20-14-22-17-13-19-18(26-10-11-27-19)12-16(17)21(20)23-8-4-5-9-23/h1-3,6-7,12-14H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEWCDFKRLUYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine

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